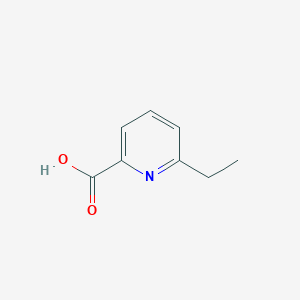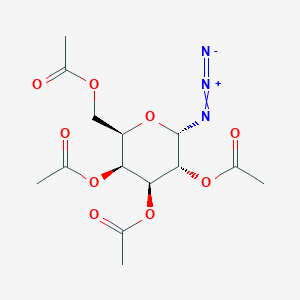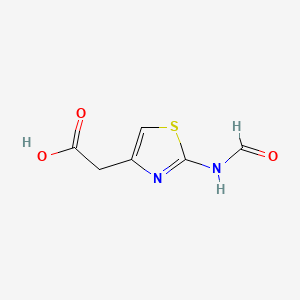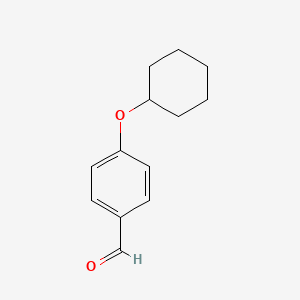
6-Ethylpicolinic acid
Overview
Description
6-Ethylpicolinic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Reduction and Derivative Applications
6-Ethylpicolinic acid and its derivatives have been studied for their electrochemical properties and applications. The electrochemical reduction of 2-ethylpicolinate, a closely related compound, was explored to optimize the yield of electrolysis products such as 2-hydroxymethylpyridine, which is significant for synthesizing various chemical compounds. This research emphasizes the importance of controlling electrochemical reactions for efficient production of desired chemicals (Romulus et al., 2006). Similarly, derivatives and isomers of ethylpicolinate were studied in aqueous sulfuric acid solutions to prepare different hydroxymethylpyridine isomers, highlighting the role of electrochemical processes in producing chemical isomers with specific properties (Romulus & Savall, 2000).
Antioxidant Activity Analysis
The study of antioxidants is pivotal across various fields, and this compound derivatives could potentially be evaluated for their antioxidant capacities using established analytical methods. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant activity of compounds, which is essential for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Insulinomimetic Activities
The synthesis and study of the Zinc(II)–6-Ethylpicolinicate complex revealed its insulinomimetic activities, potentially offering a new avenue for treating type-2 diabetes in animals. This research underscores the biomedical applications of this compound derivatives, demonstrating their capability to mimic insulin and lower blood glucose levels, which is crucial for diabetes management (Kojima et al., 2005).
Biodegradation and Environmental Applications
The biodegradation of Picolinic Acid (a related compound) by Rhodococcus sp. PA18 illustrates the environmental significance of understanding how these compounds interact with microorganisms. This study highlights the potential of using specific bacterial strains for the bioremediation of environments polluted with picolinic acid derivatives, including this compound, thereby mitigating their environmental impact (Zhang et al., 2019).
Mechanism of Action
Target of Action
6-Ethylpicolinic acid, similar to its parent compound picolinic acid, is likely to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostasis .
Mode of Action
The compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the processes that these proteins are involved in, such as viral replication and packaging .
Biochemical Pathways
Given its similarity to picolinic acid, it may influence pathways involving zfps and zinc transport
Result of Action
The primary result of this compound’s action is the inhibition of ZFP function, which can disrupt processes such as viral replication and packaging
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Ethylpicolinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with zinc finger proteins, which are involved in DNA binding and transcription regulation . The nature of these interactions often involves the binding of this compound to the active sites of these proteins, potentially altering their conformation and activity.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism . This modulation can lead to changes in the levels of metabolites and affect cellular functions such as immune response and neurotransmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced immune response and antiviral activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes in the kynurenine pathway, influencing the metabolism of tryptophan . This interaction can affect the levels of various metabolites, including kynurenic acid and quinolinic acid, which play roles in neurotransmission and immune response. Additionally, this compound may influence other metabolic pathways related to amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action. The compound’s activity can be influenced by its precise localization within the cell, affecting its interactions with biomolecules and overall function.
Properties
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-48-2 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)




![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

